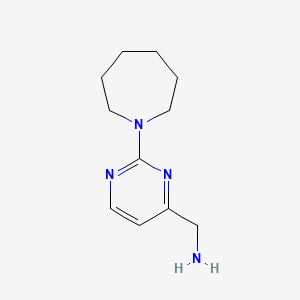
(2-(Azepan-1-yl)pyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Azepan-1-yl)pyrimidin-4-yl)methanamine: is a heterocyclic compound that features a pyrimidine ring substituted with an azepane group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine typically involves the reaction of pyrimidine derivatives with azepane under specific conditions. One common method involves the use of Grignard reagents to introduce the azepane group into the pyrimidine ring . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and functionality .
Mechanism of Action
The mechanism of action of (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
(2-(Azepan-1-yl)pyridin-4-yl)methanamine: This compound is similar in structure but features a pyridine ring instead of a pyrimidine ring.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: This compound has a tetrazine ring and is used in different applications.
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: This compound has a naphthalene group and is studied for its effects on bone formation.
Uniqueness: (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine is unique due to its specific combination of the azepane and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
[2-(azepan-1-yl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C11H18N4/c12-9-10-5-6-13-11(14-10)15-7-3-1-2-4-8-15/h5-6H,1-4,7-9,12H2 |
InChI Key |
AHNXKSIJAHQQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















